molecular formula C17H11ClF2N2O2 B2867989 3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 326902-82-3

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2867989
CAS RN: 326902-82-3
M. Wt: 348.73
InChI Key: UGRMYQZXULWPAP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound belongs to the oxazole class of heterocyclic compounds and has been found to have various applications in scientific research.

Scientific Research Applications

Medicine: Propionic Acidemia Treatment

This compound has shown potential in the treatment of propionic acidemia , a rare metabolic disorder. Researchers at St. Jude Children’s Research Hospital have indicated that drugs developed from this class of compounds can manage CoA levels by modulation of pantothenate kinases, offering a targeted treatment strategy .

Organic Synthesis: Difluoromethylation

In organic chemistry, the compound’s structure is valuable for difluoromethylation of heterocycles. This process is crucial for functionalizing fluorine-containing heterocycles, which are key moieties in biologically active ingredients .

Material Science: Photocatalytic Activity

The compound’s derivatives have been used in the synthesis of cyclometalated Ir(III) complexes . These complexes exhibit acid/base-induced structural transformation, luminescence switching, and photocatalytic activity for hydrogen evolution, which is significant for energy conversion technologies .

Environmental Science: Hydrogen Evolution

Related to its application in material science, the compound’s framework is instrumental in developing photocatalysts for hydrogen evolution . This is a critical reaction in the context of sustainable energy, where water is reduced to hydrogen as a clean fuel .

Chemical Synthesis: Biaryl Construction

The compound’s framework facilitates the construction of sterically hindered biaryl cores . This is particularly important in the enantioselective synthesis of complex natural products like parnafungin A1, which has antifungal properties .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s analogs are explored for their role in enzyme inhibition . This can lead to the development of new drugs that target specific enzymes related to diseases, thereby expanding the arsenal of biochemical tools for therapeutic interventions .

properties

IUPAC Name

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O2/c1-9-15(16(22-24-9)11-4-2-3-5-12(11)18)17(23)21-14-7-6-10(19)8-13(14)20/h2-8H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRMYQZXULWPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

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